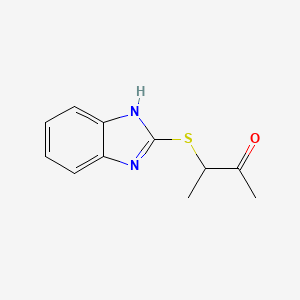

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one

Description

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one is a benzimidazole-derived compound featuring a thioether linkage at the 3-position of a butan-2-one scaffold. The benzimidazole moiety (C₇H₆N₂) consists of a fused benzene and imidazole ring, providing a planar aromatic system with two nitrogen atoms. The compound’s reactivity is likely influenced by the electron-donating sulfanyl group and the electron-withdrawing ketone, making it a candidate for further functionalization or coordination chemistry.

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanyl)butan-2-one |

InChI |

InChI=1S/C11H12N2OS/c1-7(14)8(2)15-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,1-2H3,(H,12,13) |

InChI Key |

KRHXUXKDJWHPAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)SC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 1H-1,3-benzodiazole-2-thiol with 2-butanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional distinctions between 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one and related compounds:

Table 1: Comparative Analysis of Structurally Similar Compounds

*Molecular weights are calculated or derived from evidence.

†Estimated based on formula (C₁₁H₁₁N₂OS).

Key Comparative Insights:

Heterocycle Electronic Effects :

- Benzimidazole (target compound): The dual nitrogen atoms in the heterocycle create a basic, electron-rich environment, favoring hydrogen bonding and π-π interactions .

- Benzothiazole (): The sulfur atom in the aromatic ring enhances electron-withdrawing effects, making the linked ketone more electrophilic compared to benzimidazole derivatives .

Dimethyl Groups on Ketone (): Steric bulk at the ketone position may restrict conformational flexibility, altering reactivity in nucleophilic additions .

Sulfur Linkage Differences :

- The target compound’s thioether (-S-) group is less electron-withdrawing than the sulfone (-SO₂-) in ’s β-keto-sulfone. This distinction affects reactivity: sulfones are more reactive in elimination reactions, while thioethers stabilize radicals or participate in metal coordination .

Crystallographic and Material Properties :

Biological Activity

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol. Its structure features a benzodiazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 3-(1H-benzimidazol-2-ylsulfanyl)butan-2-one |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been found to target specific signaling pathways involved in cancer progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:

- Inhibition of Enzymatic Activity: The benzodiazole moiety may interact with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Mechanism:

- Apoptosis Induction: The compound triggers apoptosis in cancer cells by activating caspases and other apoptotic pathways.

- Cell Cycle Arrest: It may interfere with cell cycle progression, particularly at the G1/S checkpoint .

Case Studies

Several case studies illustrate the compound's potential:

-

Study on Antimicrobial Efficacy:

- A laboratory study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 50 µg/mL.

-

Cancer Cell Line Study:

- In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a reduction of cell viability by over 70% after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.